Scaffold Morphing to Pyrazolo[4,3-b]pyridine Rescues High Microsomal Clearance in ALK5 Inhibitors
In a structure-based drug design program for ALK5 inhibitors, a 4-substituted quinoline hit was optimized to a potent lead series that suffered from high in vitro clearance in both rat and human liver microsomes [1]. A scaffold morphing strategy converted the quinoline core into a 7-substituted-pyrazolo[4,3-b]pyridine scaffold. This single change maintained target potency while yielding a substantial improvement in ADME properties, specifically reducing the high microsomal clearance that had prevented further advancement of the quinoline series [1].
| Evidence Dimension | In vitro microsomal clearance (metabolic stability) |
|---|---|
| Target Compound Data | Improved ADME properties (clearance reduced; exact fold-change not disclosed in abstract) |
| Comparator Or Baseline | 4-substituted quinoline ALK5 inhibitor lead series: high in vitro clearance in rat and human microsomes |
| Quantified Difference | Qualitative improvement from 'high clearance' to 'improved ADME properties'; scaffold morphing enabled further development |
| Conditions | Rat and human liver microsomes; in vitro clearance assay |
Why This Matters
For procurement decisions in drug discovery, the [4,3-b]pyridine core offers a validated solution to a common ADME liability (high microsomal clearance) that frequently derails early-stage kinase inhibitor programs.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955–1961. View Source
